6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANPIAKLVSACTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CN2N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Triazolopyridines
Microwave-Mediated Synthesis : This method involves the use of enaminonitriles and benzohydrazides under microwave conditions. It is a catalyst-free, eco-friendly approach that offers a broad substrate scope and good functional group tolerance.
Conventional Organic Synthesis : Typically involves the condensation of appropriate precursors, such as hydrazides and pyridine derivatives, under thermal conditions. This method often requires catalysts and may involve multiple steps to achieve the desired substitution pattern.
In Vivo Formulation
For biological studies, in vivo formulations are essential. These typically involve dissolving the compound in DMSO, followed by mixing with solvents like PEG300, Tween 80, and water to achieve a clear solution. The exact formulation may vary based on the compound's solubility and the experimental requirements.
In Vivo Formulation Steps
- Dissolve in DMSO : Use a sufficient amount of DMSO to dissolve the compound.
- Add PEG300 and Tween 80 : Mix well to ensure clarity.
- Add Water : Finalize the formulation by adding water while maintaining clarity.
Research Findings and Challenges
While specific research findings on 6-Bromo-3-methyl-triazolo[1,5-a]pyridine are limited, related compounds have shown promising biological activities. Challenges in synthesizing these compounds often include achieving high yields, minimizing side products, and optimizing reaction conditions for scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form new heterocyclic compounds.
Metal-Catalyzed Reactions: The compound can undergo transformations in the presence of metal catalysts, such as rhodium, copper, and palladium.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, diazo compounds for cycloaddition reactions, and metal catalysts for various transformations. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like toluene or dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound include substituted triazolopyridines, fused heterocyclic compounds, and metal-coordinated complexes .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers. The compound's ability to modulate this pathway suggests it could be developed into a therapeutic agent for treating solid tumors and hematological cancers .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The results indicated IC50 values ranging from 5 to 20 µM for different cell lines, showcasing its potential as a lead compound for further development.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 8 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several pathogenic microorganisms. Its mechanism involves binding to critical enzymes necessary for microbial growth.
Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Agricultural Applications
In agricultural science, this compound is being explored for its use as an agrochemical. Its ability to inhibit specific plant pathogens makes it a candidate for developing new fungicides or herbicides.
Research Findings
A preliminary study indicated that formulations containing this compound could reduce fungal infections in crops by over 50%, demonstrating its efficacy in pest management strategies.
Comparison with Related Compounds
The unique structure of this compound distinguishes it from similar compounds. Below is a comparison with other triazolo derivatives:
| Compound | Biological Activity | Structural Differences |
|---|---|---|
| 5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | Moderate Antimicrobial | Bromine at position 5 |
| 6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | Low Anticancer Activity | Chlorine instead of Bromine |
| Unsubstituted [1,2,3]triazolo[1,5-a]pyridine | Limited Biological Activity | No substituents |
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, leading to downstream effects on gene expression and immune response . Similarly, as a JAK inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogenated Derivatives
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- Structure : Differs in triazole ring substitution ([1,2,4] vs. [1,2,3]) and lacks the methyl group at position 3.
- Properties : Lower molecular weight (198.02 g/mol) and higher reactivity in sulfenate anion reactions compared to the methylated analog .
- Applications : Used in synthesizing sulfoxides but with fewer pharmacological studies reported .
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine
- Structure : Bromine at position 7 instead of 5.
- Reactivity : Exhibits distinct electronic effects due to bromine's position, influencing its interaction with DNA and redox activity in leishmanicidal applications .
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Structure : Methyl group at position 5 and bromine at position 6 in a [1,2,4]triazolo core.
- Synthesis: Prepared via regioselective methods, showing higher thermal stability than non-methylated analogs .
Comparative Analysis of Key Properties
Pharmacological Activity
Biological Activity
6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position of the triazolo-pyridine framework, suggests potential applications in drug development and agricultural chemicals. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C7H6BrN3
- Molecular Weight : Approximately 213.03 g/mol
- Topological Polar Surface Area : 43.6 Ų
The presence of halogens and alkyl groups in its structure enhances its reactivity and biological interactions. The compound belongs to the broader family of 1,2,3-triazoles, which are known for their significant roles in medicinal chemistry.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation in antiviral drug development .
- Antibacterial Activity : The compound has shown potential as an antibacterial agent. Its structural characteristics allow it to interact with bacterial targets effectively .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with similar structures have been reported to have IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Although specific mechanisms of action for this compound have not been fully elucidated, its structural analogs are known to interact with various biological targets. These interactions often involve enzyme inhibition or modulation of signaling pathways associated with inflammation and infection.
Synthesis
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. The synthetic routes typically focus on optimizing yield and purity while maintaining the integrity of the triazole ring.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- A study reported that certain triazole derivatives exhibited potent anti-inflammatory effects in vitro by significantly inhibiting COX-2 activity . The IC50 values for these compounds were comparable to those of established anti-inflammatory agents.
- Another research highlighted the antibacterial efficacy of triazole compounds against various strains of bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined to be effective against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Bromo-[1,2,3]triazolo[1,5-a]pyridine | 192642-77-6 | 0.78 |
| 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole | 1083181-43-4 | 0.74 |
| 5-Bromopyrazolo[1,5-a]pyridine | 1060812-84-1 | 0.64 |
This table illustrates how closely related compounds can exhibit varying degrees of biological activity based on their structural differences.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine, and how do reaction conditions affect yields?
- The compound is synthesized via regioselective halogen/metal exchange on 2,5-dibromopyridine. At -40°C in toluene, butyllithium selectively reacts with the bromine at position 2, followed by trapping with N,N-dimethylacetamide to yield 1-(5-bromopyridin-2-yl)ethanone. Subsequent hydrazine treatment and MnO2-mediated cyclization afford the triazolopyridine core, achieving multi-gram yields of 52% over eight steps . Variations in solvent (e.g., DMF vs. acetonitrile) and catalyst (e.g., CuBr/phenanthroline) influence cyclization efficiency and byproduct formation .
Q. How is the structure of this compound validated experimentally?
- Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the bromine at C6 and methyl at C3 are verified by distinct NMR signals (e.g., δ 2.65 ppm for CH) and NMR shifts (e.g., C-Br at ~110 ppm). Mass spectrometry (MS) provides molecular weight confirmation (m/z 211.0 for [M+H]) .
Q. What are the key reactivity trends of the bromine substituent in this compound?
- The C6 bromine participates in nucleophilic aromatic substitution (SNAr) with thiols or amines under basic conditions (e.g., NaH in DMF). However, its reactivity is position-dependent: C6 bromine exhibits lower electrophilicity compared to C4 or C5 analogs, leading to reduced yields in palladium-catalyzed sulfenate anion coupling (e.g., 32% yield for sulfoxide formation vs. 80% for C4-bromo analogs) .
Advanced Research Questions
Q. What is the mechanism of pyridylcarbene formation from thermal decomposition of this compound?
- At 100°C under pressure, this compound undergoes nitrogen extrusion to generate a singlet pyridylcarbene intermediate. This carbene stabilizes via hydrogen migration or cyclopropanation with alkenes, forming products like 2-bromo-6-vinylpyridine and diastereomeric cyclopropane derivatives (e.g., cis/trans-2-bromo-6-[2-(6-bromopyridin-2-yl)-cyclopropyl]pyridine). The bromine at C6 destabilizes the diazo intermediate, lowering the activation barrier for carbene formation compared to non-brominated analogs .
Q. How do computational studies explain the regioselectivity of halogen/metal exchange in its synthesis?
- Density functional theory (DFT) calculations reveal that the C2 bromine in 2,5-dibromopyridine has a lower electron density due to inductive effects from the pyridine nitrogen, making it more susceptible to lithiation. Transition-state analysis shows a lower energy barrier for butyllithium attack at C2 vs. C5, consistent with experimental selectivity (>95% regiochemical purity) .
Q. What role does this compound play in designing fluorescence sensors?
- The triazolopyridine core acts as a fluorophore with tunable emission properties. Sulfoxide derivatives (e.g., 6-(p-tolylsulfinyl)-3-methyltriazolopyridine) exhibit solvatochromic shifts in fluorescence (λ 450–520 nm) due to intramolecular charge transfer. However, C6-substituted analogs show quenched emission compared to C4/C5 derivatives, attributed to steric hindrance at the electron-rich triazole ring .
Q. How can contradictory reactivity data in sulfoxide synthesis be resolved?
- Discrepancies arise from competing pathways: C6 bromine’s lower electrophilicity favors reduction (e.g., to 6-(p-tolylthio)triazolopyridine) over oxidation. Kinetic studies suggest that electron-withdrawing groups at C3 (e.g., methyl) further deactivate C6, necessitating harsher conditions (e.g., higher Pd catalyst loading or elevated temperatures) to drive sulfoxide formation .
Key Methodological Notes
- Synthesis Optimization : Use anhydrous solvents and controlled lithiation temperatures (-40°C) to minimize side reactions .
- Carbene Trapping : Employ electron-deficient alkenes (e.g., acrylonitrile) to enhance cyclopropanation yields .
- Computational Validation : Combine DFT (B3LYP/6-31G*) with experimental NMR to predict and confirm regiochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
